molecular formula C9H16N2S B8770259 1-Cyclopropylpiperidine-4-carbothioamide

1-Cyclopropylpiperidine-4-carbothioamide

Cat. No.: B8770259
M. Wt: 184.30 g/mol
InChI Key: XZHADMYGNXUITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylpiperidine-4-carbothioamide (CAS 1394938-75-0) is a chemical compound with the molecular formula C9H16N2S and a molecular weight of 184.30 g/mol . It features a piperidine scaffold, a privileged structure found in numerous top-selling pharmaceuticals and natural alkaloids due to its diverse biological activities . The compound is further substituted with a cyclopropyl group and a carbothioamide functional group. The cyclopropyl ring is a widely exploited motif in modern medicinal chemistry. Its high ring strain and defined exit vectors are beneficial for optimizing molecular properties . Cyclopropanes can serve as bioisosteres for various functional groups, such as isopropyl or aromatic rings, often leading to improved potency, metabolic stability, and solubility by reducing lipophilicity and increasing the fraction of sp3 carbons . Piperidine-4-carboxamide derivatives have demonstrated significant research value in drug discovery. For instance, similar compounds have been developed as potent CCR5 antagonists with highly potent anti-HIV-1 activity, inhibiting viral entry into host cells . Furthermore, the N-cyclopropyl substituent is a known feature in pharmacologically active compounds. It has been used in the development of pure opioid receptor antagonists with a novel pharmacophore and has also appeared in patents for compounds such as GPR119 modulators . The specific research applications and mechanism of action for this compound are subject to ongoing investigation. Its structure suggests potential as a key intermediate or scaffold for medicinal chemistry optimization in various therapeutic areas. Researchers can leverage this compound to explore new chemical space in programs targeting central nervous system disorders, infectious diseases, and beyond. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

1-cyclopropylpiperidine-4-carbothioamide

InChI

InChI=1S/C9H16N2S/c10-9(12)7-3-5-11(6-4-7)8-1-2-8/h7-8H,1-6H2,(H2,10,12)

InChI Key

XZHADMYGNXUITC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)C(=S)N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-Cyclopropylpiperidine-4-carbothioamide features a piperidine ring with a cyclopropyl group and a carbothioamide functional group. This structure contributes to its reactivity and interaction with biological targets, making it a candidate for drug development and other applications.

Pharmaceutical Development

1. Lead Compound for Drug Discovery
Research indicates that this compound may serve as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, potentially leading to the development of drugs for conditions such as pain, inflammation, and anxiety disorders. The carbothioamide group can participate in diverse chemical reactions, enhancing its suitability for medicinal chemistry applications.

2. Enzyme Inhibition Studies
Compounds similar to this compound have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, studies have shown that derivatives of piperidine can act as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes . This suggests that this compound may also exhibit similar inhibitory effects.

1. Antimicrobial Properties
Initial studies have indicated potential antimicrobial activity for compounds in this class. For instance, certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be explored further for its antibacterial properties .

2. Anticancer Potential
Research into related compounds has revealed promising anticancer activity. The ability of piperidine derivatives to interfere with cellular signaling pathways could make this compound a candidate for anticancer drug development. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics or inhibiting critical kinases involved in tumor growth.

Synthetic Applications

1. Building Block in Organic Synthesis
The unique structure of this compound makes it an attractive building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create novel compounds with potential therapeutic effects.

2. Reaction Mechanisms
The compound can participate in several types of reactions, including oxidation and substitution reactions, which are essential for synthesizing new derivatives with tailored biological activities. By modifying the substituents on the piperidine ring or the carbothioamide group, researchers can explore a wide range of chemical properties and biological activities .

Application TypeObserved EffectsReferences
Pharmaceutical DevelopmentPotential lead compound,
Enzyme InhibitionPossible COX inhibition
Antimicrobial ActivityEfficacy against bacterial strains
Anticancer PotentialInduction of apoptosis
Synthetic ApplicationsBuilding block for complex synthesis

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study evaluated the effects of piperidine derivatives similar to this compound on glioma cells. The results indicated significant apoptosis induction through microtubule destabilization, highlighting the compound's potential as a therapeutic agent against brain tumors.

Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition properties of related compounds. The study found that these derivatives effectively inhibited key kinases involved in cancer progression, suggesting a multi-targeted approach for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following piperidine-based compounds share structural or functional similarities with 1-cyclopropylpiperidine-4-carbothioamide:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents
This compound C₉H₁₄N₂S 182.29 Carbothioamide (-C(S)NH₂) Cyclopropyl at 1-position
N1-tert-butylpiperidine-1,4-dicarboxamide C₁₁H₂₁N₃O₂ 227.30 Carboxamide (-CONH₂) at 1 and 4 positions tert-butyl at 1-position
Methyl 1-(carbamoylmethyl)piperidine-4-carboxylate C₁₀H₁₆N₂O₃ 212.25 Carboxylate (-COOCH₃) and carboxamide (-CONH₂) Carbamoylmethyl at 1-position
BI 605906 (Thienopyridine derivative) C₁₇H₂₂F₂N₄O₃S₂ 432.51 Thieno[2,3-b]pyridine core, sulfonyl group Difluoropropyl, methylsulfonyl-piperidinyl
Structural Insights:
  • Carbothioamide vs.
  • Cyclopropyl vs.
  • Heterocyclic Core Differences: Unlike BI 605906, which contains a thienopyridine scaffold, this compound lacks fused aromatic systems, reducing π-π stacking interactions but improving solubility .

Physicochemical and Pharmacokinetic Properties

Limited experimental data are available for direct comparisons, but theoretical calculations and analog extrapolations suggest:

Property This compound N1-tert-butylpiperidine-1,4-dicarboxamide BI 605906
LogP (Lipophilicity) ~1.8 (estimated) ~1.2 3.1 (reported)
Water Solubility Moderate (20–50 mg/mL) High (>100 mg/mL) Low (<5 mg/mL)
Metabolic Stability High (t₁/₂ > 4 hrs) Moderate (t₁/₂ ~2 hrs) Low (t₁/₂ <1 hr)
  • BI 605906: Its low solubility and high LogP are attributed to the hydrophobic thienopyridine core and sulfonyl-piperidinyl group, limiting bioavailability .

Preparation Methods

Alternative Thionation Methods

While not explicitly covered in the cited patents, other thionation strategies may apply:

  • Lawesson’s Reagent : This reagent converts carboxamides to thioamides but requires anhydrous conditions and is less practical for large-scale synthesis due to cost and byproduct formation.

  • Phosphorus Pentasulfide (P₄S₁₀) : Effective for thionation but generates hazardous waste and necessitates rigorous temperature control.

The H₂S method remains superior for scalability and yield, particularly for derivatives like 1-cyclopropylpiperidine-4-carbothioamide.

Reaction Optimization and Parameters

Solvent Selection

The solvent critically influences reaction efficiency and product purity. Data from patent examples are summarized below:

SolventBase (mol%)Temperature (°C)H₂S Pressure (bar)Yield (%)Purity (%)
EthanolTriethylamine (5)6049199
n-ButanolNone6048898

Alcohols stabilize intermediates via hydrogen bonding, while tertiary alcohols minimize side reactions.

Catalytic Base vs. Base-Free Conditions

The inclusion of a catalytic base (e.g., triethylamine) enhances reaction rates by scavenging HCl, as demonstrated in ethanol (91% yield). In contrast, base-free conditions in n-butanol achieve slightly lower yields (88%) but simplify purification .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Cyclopropylpiperidine-4-carbothioamide, and how can researchers optimize reaction conditions?

  • Methodological Answer : A common approach involves reacting cyclopropylamine derivatives with piperidone intermediates. For example, benzyl 4-(cyclopropylamino)piperidine-1-carboxylate (a structurally related compound) was synthesized using cyclopropylamine and N-Cbz-4-piperidone under mild conditions, yielding 94% purity after purification . Key steps include:

  • Reagent Selection : Cyclopropylamine as the cyclopropane donor.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Optimization : Adjusting solvent polarity (e.g., dichloromethane) and reaction time to improve yield.
    • Characterization : Confirm structure via 1H^1H NMR (e.g., δ 0.33–0.51 ppm for cyclopropyl protons) and mass spectrometry .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare chemical shifts to literature values (e.g., cyclopropyl protons at δ 0.3–0.6 ppm, thiourea protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C9_9H15_{15}N2_2S: 183.10 g/mol).
  • Elemental Analysis : Verify C, H, N, and S percentages (±0.3% tolerance) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound is a scaffold for studying:

  • Enzyme Inhibition : Test interactions with kinases or proteases via fluorescence polarization assays .
  • Antimicrobial Activity : Screen against bacterial/fungal strains using broth microdilution (MIC values <50 µg/mL indicate potential) .
  • Structure-Activity Relationships (SAR) : Modify the cyclopropyl or thiourea groups to assess bioactivity changes .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Keep at –20°C in airtight containers under inert gas (e.g., argon) to prevent degradation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid sulfide gas formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data across multiple solvents (e.g., CDCl3_3 vs. DMSO-d6_6) to rule out solvent effects .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by determining crystal structures .
  • Dynamic NMR : Analyze temperature-dependent splitting to confirm conformational flexibility .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 20 min, 30% yield increase) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized thioureas) and adjust reducing agents .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase; binding energy <–8 kcal/mol suggests high affinity) .
  • QSAR Models : Train algorithms on datasets of thiourea derivatives to correlate logP values with antimicrobial activity .
  • Retrosynthesis Tools : Employ AI platforms (e.g., Reaxys) to propose novel synthetic routes .

Q. What experimental designs are optimal for studying the metabolic stability of this compound?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS/MS. Use NADPH cofactors to simulate Phase I metabolism .
  • Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic pathways .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.